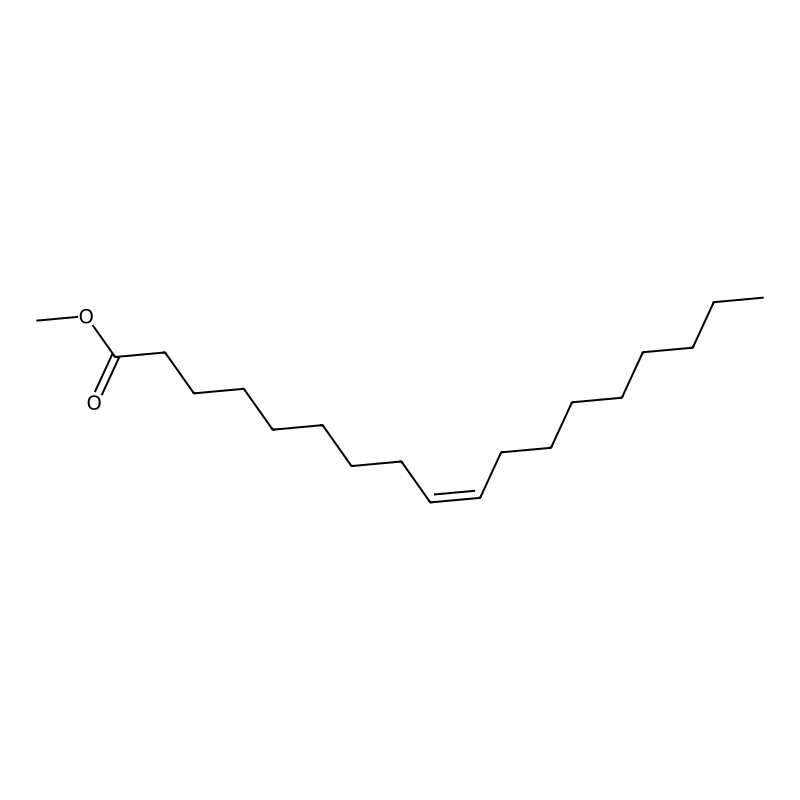

Methyl Oleate

Content Navigation

Crude biodiesel and saturated esters compromise lubricant and plasticizer performance due to oxidative polymerization or poor low-temperature fluidity. High-purity Methyl Oleate (C18:1) overcomes this by combining predictable rheology and reliable shelf-life. • Oxidative stability 41× higher than methyl linoleate, preventing sludge and rancidity. • Melting point -20°C ensures ambient liquid handling without heated systems. • Single cis double bond guarantees >99% mono-epoxide yield for PVC plasticizers, avoiding diepoxide cross-linking.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Insol in water; miscible with ethyl alcohol, ether; sol in chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Methyl oleate (CAS 112-62-9) is a monounsaturated fatty acid methyl ester (C18:1 FAME) that serves as a critical intermediate, solvent, and basestock in industrial chemistry and biofuel formulation. Structurally, it features a single cis-double bond at the ninth carbon position, which dictates its physical and chemical behavior. In procurement contexts, methyl oleate is prioritized because it strikes a measurable balance between the cold-flow processability of polyunsaturated esters and the oxidative stability of fully saturated esters [1]. Its predictable kinematic viscosity (~4.5 mm²/s at 40 °C) and well-defined reactivity make it a reliable precursor for epoxidized plasticizers, lubricants, and agricultural adjuvants where crude FAME mixtures introduce unacceptable variability.

Research Fit

Substituting high-purity methyl oleate with crude biodiesel (mixed FAMEs) or closely related analogs like methyl stearate (C18:0) or methyl linoleate (C18:2) introduces severe process and performance liabilities. Saturated analogs such as methyl stearate precipitate at room temperature, requiring heated handling systems to maintain flow. Conversely, polyunsaturated analogs like methyl linoleate undergo rapid autoxidation and polymerization, reducing shelf-life and causing sludge formation in lubricants. In precision synthesis, such as epoxidation for PVC plasticizers, mixed double-bond profiles from crude mixtures lead to unpredictable reaction exotherms and unwanted cross-linking from diepoxides [1]. Consequently, pure methyl oleate is required when manufacturers need to guarantee both liquid-phase handling and long-term oxidative stability.

Substitution Risk

Replacing with methyl stearate may compromise low-temperature fluidity due to a markedly higher melting point.

Substituting with methyl linoleate can severely reduce oxidative stability, accelerating degradation in storage and thermal stress.

Interchanging based solely on chain length ignores unsaturation-dependent lubricity, phase behavior, and bioactivity, risking performance shift.

Oxidative Stability and Shelf-Life Predictability

Oxidative stability is a primary failure point for bio-based lubricants and fuels. When subjected to standardized oxidation testing, methyl oleate demonstrates significantly higher resistance to autoxidation compared to its polyunsaturated counterparts. Relative oxidation rates reveal that methyl linoleate (C18:2) oxidizes approximately 41 times faster than methyl oleate [1]. This disparity means that substituting methyl oleate with linoleate-rich crude mixtures leads to rapid rancidity, acid accumulation, and polymerization.

| Evidence Dimension | Relative Oxidation Rate |

| Target Compound Data | Baseline rate = 1 (Highly stable induction period) |

| Comparator Or Baseline | Methyl linoleate (Rate = 41x faster oxidation) |

| Quantified Difference | Methyl oleate is ~41 times more oxidatively stable than its di-unsaturated analog. |

| Conditions | Standardized autoxidation rate testing (e.g., Rancimat method) |

Procuring pure methyl oleate prevents rapid rancidity and polymerization in basestocks, ensuring predictable shelf-life for lubricants and metalworking fluids.

Thermal Behavior and Cold-Flow Processability

For industrial formulations, the transition from liquid to solid dictates storage and pumping requirements. Methyl oleate features a melting point of approximately -20 °C, ensuring it remains fully liquid and pumpable at standard and sub-zero temperatures. In contrast, its fully saturated analog, methyl stearate, has a melting point of 39 °C [1]. Attempting to use methyl stearate as a substitute requires heated storage tanks and traced lines to prevent solidification, increasing operational costs.

| Evidence Dimension | Melting Point |

| Target Compound Data | ~ -20 °C (Liquid at room temperature) |

| Comparator Or Baseline | Methyl stearate (~ 39 °C, solid at room temperature) |

| Quantified Difference | A ~59 °C reduction in melting point compared to the fully saturated C18 ester. |

| Conditions | Standard atmospheric pressure thermal phase transition |

Allows for liquid-phase processing and formulation at room and sub-zero temperatures without the need for heating jackets, unlike saturated analogs.

Epoxidation Selectivity for Plasticizer Synthesis

In the production of epoxidized fatty acid methyl esters (EFAME) for PVC plasticizers, the number of double bonds directly impacts product quality. Methyl oleate, possessing a single double bond, yields near 100% selectivity to the mono-epoxide under controlled catalytic conditions. Conversely, methyl linoleate and crude FAME mixtures generate diepoxides and polyepoxides [1]. These polyepoxides act as cross-linking agents during subsequent resin curing, leading to undesirable viscosity spikes and loss of plasticizer flexibility.

| Evidence Dimension | Mono-epoxide Selectivity |

| Target Compound Data | ~100% selectivity to mono-epoxidized methyl oleate |

| Comparator Or Baseline | Methyl linoleate / Crude FAME (Yields diepoxides and polyepoxides) |

| Quantified Difference | Eliminates the polyepoxide fractions that cause unwanted cross-linking and viscosity spikes during resin curing. |

| Conditions | Catalytic epoxidation using hydrogen peroxide or peracids |

When synthesizing plasticizers or surfactants, using pure methyl oleate ensures predictable stoichiometry and prevents premature cross-linking.

Combustion Quality and Cetane Rating

In biofuel applications, the Cetane Number (CN) is the primary metric for ignition quality. Methyl oleate provides a CN of approximately 58-59, well above the minimum requirements for standard diesel engines. When compared to methyl linoleate, which yields a lower CN of 38-40 due to its multiple double bonds, methyl oleate demonstrates higher combustion efficiency [1]. This makes it a highly effective target molecule for 'designer' biodiesels aiming to balance engine performance with cold flow.

| Evidence Dimension | Cetane Number (CN) |

| Target Compound Data | CN ~ 58-59 |

| Comparator Or Baseline | Methyl linoleate (CN ~ 38-40) |

| Quantified Difference | An ~18-21 point increase in Cetane Number over di-unsaturated esters. |

| Conditions | Standardized engine ignition quality testing (ASTM D613 or IQT) |

Makes it the optimal standard or premium blendstock for renewable fuels, balancing high ignition quality with excellent cold-flow properties.

High-Stability Bio-Lubricants and Metalworking Fluids

Because methyl oleate is ~41 times more oxidatively stable than methyl linoleate while retaining a low melting point (-20 °C), it is a highly effective choice for formulating bio-based lubricants, hydraulic fluids, and metalworking fluids. It provides the necessary low-temperature fluidity without the rapid sludge formation and rancidity associated with crude, linoleate-heavy FAME mixtures [1].

Precision Synthesis of Epoxidized PVC Plasticizers

In the polymer industry, methyl oleate is utilized to synthesize epoxidized methyl oleate (EMO), a renewable plasticizer. Its single double bond ensures near total selectivity to the mono-epoxide, preventing the formation of diepoxides that cause unwanted cross-linking and embrittlement in PVC matrices, a common failure mode when utilizing crude vegetable oil esters [2].

Premium Biodiesel Reference Standards

With a Cetane Number of ~58-59, methyl oleate serves as a benchmark molecule for 'designer' biodiesel. It is procured as a reference standard and blendstock for fuel research because it balances the competing requirements of ignition quality and cold-weather operability, avoiding the performance trade-offs of saturated or polyunsaturated alternatives [3].

Application Fit Matrix

References

- [1] Knothe, G. (2012). Fuel Properties of Highly Polyunsaturated Fatty Acid Methyl Esters. Energy & Fuels, 26(8), 5265–5273.

- [2] Cai, S.-F., et al. (2009). Catalytic Epoxidation of a Technical Mixture of Methyl Oleate and Methyl Linoleate in Ionic Liquids. Molecules, 14(8), 2935-2946.

- [3] Knothe, G. (2008). 'Designer' Biodiesel: Optimizing Fatty Ester Composition to Improve Fuel Properties. Energy & Fuels, 22(2), 1358-1364.

Physical Description

Liquid

Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

218.5 °C @ 20 mm Hg

Boiling point - 217 °C at 16 torr (decomposes)

Heavy Atom Count

Density

0.8739 @ 20 °C

LogP

log Kow= 7.45

Odor

Decomposition

Melting Point

-19.9 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 584 of 1026 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 442 of 1026 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.29X10-6 at 25 °C

Pictograms

Irritant

Other CAS

61788-34-9

2462-84-2

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Fragrance Ingredients

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

REACTION OF TRIGLYCERIDES, EG, OLIVE OIL, WITH EXCESS METHANOL AND A CATALYST FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF OLEIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Adhesive Manufacturing

Printing and Related Support Activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

9-Octadecenoic acid (9Z)-, methyl ester: ACTIVE

Analytic Laboratory Methods

Explore Compound Types